(8R,9AS)-8-Hydroxyoctahydro-1H-pyrrolo[1,2-A][1,4]diazepin-1-one
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Overview
Description
(8R,9AS)-8-Hydroxyoctahydro-1H-pyrrolo[1,2-A][1,4]diazepin-1-one is a complex organic compound with a unique structure that includes a pyrrolo[1,2-A][1,4]diazepine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (8R,9AS)-8-Hydroxyoctahydro-1H-pyrrolo[1,2-A][1,4]diazepin-1-one typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(8R,9AS)-8-Hydroxyoctahydro-1H-pyrrolo[1,2-A][1,4]diazepin-1-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation but often involve specific solvents, temperatures, and catalysts.
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
(8R,9AS)-8-Hydroxyoctahydro-1H-pyrrolo[1,2-A][1,4]diazepin-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of (8R,9AS)-8-Hydroxyoctahydro-1H-pyrrolo[1,2-A][1,4]diazepin-1-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include signal transduction, metabolic regulation, and gene expression modulation.
Comparison with Similar Compounds
Similar Compounds
- (8R,9AS)-8-Hydroxydecahydro-1H-pyrrolo[1,2-A][1,4]diazepin-1-one
- (8R,9AS)-8-Hydroxyhexahydro-1H-pyrrolo[1,2-A][1,4]diazepin-1-one
Uniqueness
(8R,9AS)-8-Hydroxyoctahydro-1H-pyrrolo[1,2-A][1,4]diazepin-1-one is unique due to its specific stereochemistry and the presence of the hydroxyl group, which can significantly influence its reactivity and interactions with biological targets. This uniqueness makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C8H14N2O2 |
---|---|
Molecular Weight |
170.21 g/mol |
IUPAC Name |
(8R,9aS)-8-hydroxy-2,3,4,5,7,8,9,9a-octahydropyrrolo[1,2-a][1,4]diazepin-1-one |
InChI |
InChI=1S/C8H14N2O2/c11-6-4-7-8(12)9-2-1-3-10(7)5-6/h6-7,11H,1-5H2,(H,9,12)/t6-,7+/m1/s1 |
InChI Key |
AYWUGJFKBSWUCK-RQJHMYQMSA-N |
Isomeric SMILES |
C1CNC(=O)[C@@H]2C[C@H](CN2C1)O |
Canonical SMILES |
C1CNC(=O)C2CC(CN2C1)O |
Origin of Product |
United States |
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